Cas no 2287283-90-1 (4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid is a specialized organic compound featuring a trifluoromethyl-substituted pyrazole core linked to a phenylmethoxycarbonyl-protected amino butanoic acid moiety. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the protected amino acid functionality allows for selective derivatization. This compound is suitable for applications in peptide modification and drug discovery, where precise control over molecular interactions is critical. Its well-defined chemical properties ensure reproducibility in synthetic workflows, making it a reliable choice for advanced research applications.
4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid structure
2287283-90-1 structure
商品名:4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
CAS番号:2287283-90-1
MF:C16H16F3N3O4
メガワット:371.31115436554
CID:6450499
PubChem ID:137945383

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
    • 2287283-90-1
    • EN300-6747319
    • 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
    • インチ: 1S/C16H16F3N3O4/c17-16(18,19)13-12(8-21-22-13)11(14(23)24)6-7-20-15(25)26-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,20,25)(H,21,22)(H,23,24)
    • InChIKey: BJSHRSXVOWFKET-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=NN1)C(C(=O)O)CCNC(=O)OCC1C=CC=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 371.10929049g/mol
  • どういたいしつりょう: 371.10929049g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 484
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 104Ų

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6747319-0.05g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
0.05g
$876.0 2025-03-13
Enamine
EN300-6747319-10.0g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
10.0g
$4483.0 2025-03-13
Enamine
EN300-6747319-1.0g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
1.0g
$1043.0 2025-03-13
Enamine
EN300-6747319-0.25g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
0.25g
$959.0 2025-03-13
Enamine
EN300-6747319-2.5g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
2.5g
$2043.0 2025-03-13
Enamine
EN300-6747319-0.1g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
0.1g
$917.0 2025-03-13
Enamine
EN300-6747319-0.5g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
0.5g
$1001.0 2025-03-13
Enamine
EN300-6747319-5.0g
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
2287283-90-1 95.0%
5.0g
$3023.0 2025-03-13

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid 関連文献

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acidに関する追加情報

Comprehensive Overview of 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2287283-90-1)

The compound 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2287283-90-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylpyrazole core and a phenylmethoxycarbonylamino group, makes it a valuable intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a bioactive scaffold due to its ability to modulate enzyme activity and receptor interactions.

In recent years, the demand for trifluoromethyl-containing compounds has surged, driven by their enhanced metabolic stability and lipophilicity. This compound’s CAS No. 2287283-90-1 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and crop protection. Its synthesis often involves multi-step reactions, including peptide coupling and heterocyclic ring formation, which are critical topics in organic synthesis tutorials and patent literature.

The 1H-pyrazol-4-yl moiety in this compound is a hotspot for structural optimization, as it contributes to binding affinity in target proteins. This aligns with current trends in fragment-based drug design, where small molecular fragments are used to build potent inhibitors. Additionally, the phenylmethoxycarbonyl (Cbz) protecting group is a classic choice in peptide synthesis, making this compound a subject of interest for researchers exploring protecting group strategies.

From an SEO perspective, keywords like "trifluoromethylpyrazole derivatives", "Cbz-protected amino acids", and "CAS 2287283-90-1 applications" are highly searched in scientific forums. This compound’s versatility also ties into broader discussions about green chemistry, as researchers seek sustainable methods for its synthesis. Its potential role in cancer therapeutics and anti-inflammatory agents further elevates its profile in biomedical literature.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid. These methods are frequently discussed in online platforms like ResearchGate and PubMed, where users inquire about compound purity validation and structural elucidation. The compound’s logP and solubility data are also critical for formulation scientists, making it a recurring topic in ADME studies.

In summary, CAS No. 2287283-90-1 represents a convergence of synthetic chemistry and applied life sciences. Its structural features and functional groups align with contemporary research priorities, including targeted drug delivery and agrochemical innovation. As the scientific community continues to explore its potential, this compound remains a focal point for interdisciplinary collaboration and innovation.

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